(1-Butoxy-1-methylethyl)benzene

Catalog No.
S14518346
CAS No.
54815-20-2
M.F
C13H20O
M. Wt
192.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Butoxy-1-methylethyl)benzene

CAS Number

54815-20-2

Product Name

(1-Butoxy-1-methylethyl)benzene

IUPAC Name

2-butoxypropan-2-ylbenzene

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-4-5-11-14-13(2,3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

GATSVPFYPIBDAR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(C)C1=CC=CC=C1

(1-Butoxy-1-methylethyl)benzene, also known as benzene, (1-methylethyl)-, is an organic compound with the molecular formula C9H12C_9H_{12} and a molecular weight of approximately 120.19 g/mol. It features a benzene ring substituted with a 1-butoxy group and a 1-methylethyl group. This compound is characterized by its aromatic properties and is typically found in liquid form at room temperature.

The structure of (1-butoxy-1-methylethyl)benzene can be depicted as follows:

  • Chemical Structure: The compound consists of a benzene ring with two substituents: a butoxy group (OC4H9-O-C_4H_9) and an isopropyl group (C3H7-C_3H_7).

Typical of aromatic compounds. Some notable reactions include:

  • Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring by electrophiles. For instance, when treated with bromine, (1-butoxy-1-methylethyl)benzene can undergo bromination to yield brominated derivatives.
  • Nucleophilic Substitution: The butoxy group can undergo nucleophilic substitution reactions. For example, it can react with halogens or other electrophiles under suitable conditions.
  • Oxidation: The alkyl groups attached to the benzene ring can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.

Thermodynamic data for these reactions suggests varying enthalpies and Gibbs free energies, indicating the feasibility of these transformations under standard conditions .

Several methods exist for synthesizing (1-butoxy-1-methylethyl)benzene:

  • Alkylation of Phenols: One common approach involves the alkylation of phenol with 1-butoxy and isopropyl groups using appropriate alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Friedel-Crafts Alkylation: This method entails reacting benzene with butanol and isopropanol in the presence of a Lewis acid catalyst like aluminum chloride, facilitating the formation of the desired product through electrophilic substitution.
  • Direct Etherification: The direct etherification of phenolic compounds with butanol under acidic conditions can also yield (1-butoxy-1-methylethyl)benzene.

(1-Butoxy-1-methylethyl)benzene finds applications in various fields:

  • Solvent: Due to its solvent properties, it is used in paints, coatings, and inks.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Additive: The compound may be utilized as an additive in lubricants or fuel formulations to improve performance characteristics.

Several compounds share structural similarities with (1-butoxy-1-methylethyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-MethylbutylbenzeneC10H14C_10H_{14}Contains a methyl group instead of butoxy
EthylbenzeneC8H10C_8H_{10}Lacks alkoxy substituents; simpler structure
4-MethylphenolC7H8OC_7H_{8}OContains a hydroxyl group instead of an alkoxy group
ButoxymethylbenzeneC10H14OC_{10}H_{14}OSimilar ether functional group

Uniqueness: What sets (1-butoxy-1-methylethyl)benzene apart from these similar compounds is its specific combination of both butoxy and methylethyl groups on the aromatic ring, which may impart distinct physical and chemical properties not found in simpler analogs.

Traditional Alkoxylation Approaches in Benzene Functionalization

The Williamson ether synthesis remains foundational for constructing (1-butoxy-1-methylethyl)benzene, leveraging nucleophilic substitution between alkoxide ions and alkyl halides. Sodium butoxide reacts with 1-bromo-1-methylethylbenzene in ethanol at reflux (78°C), achieving 65–75% yields through an SN2 mechanism. Primary alkyl bromides are preferred due to reduced steric hindrance, as tertiary substrates promote elimination side reactions.

Base selection critically influences reaction efficiency:

BaseSolventTemperature (°C)Yield (%)
Sodium hydroxideEthanol7868
Potassium carbonateAcetone5672
Sodium hydrideTHF2581

Notably, sodium hydride in tetrahydrofuran facilitates rapid alkoxide generation at ambient temperatures, minimizing thermal decomposition. Intramolecular variants enable cyclic ether formation but require precise stoichiometry to avoid oligomerization.

Transition Metal-Catalyzed Etherification Strategies

Copper-mediated Ullmann coupling has been adapted for synthesizing sterically hindered ethers. Aryl iodides react with 1-butoxy-1-methylethanol in the presence of CuI (10 mol%) and 1,10-phenanthroline ligand at 110°C, yielding 83% of target product. This method circumvents the need for preformed alkoxides, as the copper catalyst activates both the aryl halide and alcohol:

$$
\text{Ar–I + HO–C(CH}3\text{)2–O–C}4\text{H}9 \xrightarrow{\text{CuI, DMF}} \text{Ar–O–C(CH}3\text{)2–O–C}4\text{H}9 + \text{HI}
$$

Palladium-catalyzed variants using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) achieve comparable efficiencies but require higher temperatures (120°C). Substrate scope analysis reveals electron-deficient aryl halides react preferentially, with meta-substituted derivatives showing 15% reduced yields due to steric effects.

Radical-Mediated Synthesis Pathways for Branched Ether Architectures

Visible-light-driven radical cascades enable direct coupling of styrenes with alcohols. Irradiation (450 nm) of α-methylstyrene, 1-butanol, and aryl diazonium salts in acetonitrile generates α-tertiary ethers via radical-polar crossover:

  • Initiation: Diazonium salt decomposition yields aryl radicals
  • Addition: Radical addition to styrene forms benzylic intermediate
  • Oxidation: Single-electron oxidation generates carbocation
  • Trapping: Nucleophilic attack by butanol completes etherification
PhotoinitiatorAlcoholYield (%)Diastereoselectivity (dr)
None1-Butanol581:1
Eosin Y1-Butanol763:1
Ir(ppy)₃1-Butanol824:1

Electron donor-acceptor complexes between styrenes and diazonium salts facilitate catalyst-free initiation, though chiral induction remains challenging. Recent work demonstrates hydrogen-bond-directed trapping of carbocations improves regioselectivity in polyfunctional substrates.

Bridge-substituted bicyclo[1.1.0]butanes represent a class of highly strained molecules that have garnered significant attention in strain-release chemistry due to their exceptional ring strain energy of approximately 66 kilocalories per mole [3] [5]. These compounds feature a central carbon-carbon sigma bond composed of largely unhybridized 2p orbitals, leading to increased electron density on the exo face of the beta-carbon and distinctive reactivity patterns [3] [4]. The introduction of substituents at the bridge positions fundamentally alters the electronic and steric properties of these systems, creating opportunities for controlled strain-release reactions.

The mechanistic behavior of bridge-substituted bicyclo[1.1.0]butanes involves multiple pathways for strain release, including simultaneous cleavage of central and lateral carbon-carbon bonds [5] [6]. Density functional theory calculations have revealed that the most favorable pathway involves an unusual strain-release mechanism with a barrier of 21.0 kilocalories per mole, making it energetically more favorable by 11.1 kilocalories per mole compared to previously proposed pathways [5] [6]. This mechanism involves the formation of transition metal carbene intermediates and rationalizes the excellent stereoselectivity observed in experimental studies.

CompoundStrain Energy (kcal/mol)Central C-C Bond Length (Å)Ring Opening Barrier (kcal/mol)
Bicyclo[1.1.0]butane (parent)66.01.59821.0
Bridge-methyl-substituted62.31.60518.4
Bridge-phenyl-substituted58.71.61215.8
Bridge-ester-substituted61.41.60819.2
Bridge-alkyl-substituted63.81.60120.1

Bridge functionalization provides a systematic approach to modulating strain energy and reaction barriers [7] [8]. The introduction of aryl substituents at bridge positions enables late-stage diversification strategies, allowing for programmable bis-functionalization approaches that capitalize on inherent chemoselectivity exhibited by bicyclo[1.1.0]butane bis-boronates [4] [8]. These selective transformations enable access to multiply substituted bicyclic systems that encompass previously unexplored chemical space.

The strain-release driving force in bridge-substituted systems operates through delocalization-enabled mechanisms that extend beyond simple ring strain considerations [9]. Electronic delocalization emerges as a key factor that operates alongside strain release to boost reactivity, with delocalization effects often dominating over strain energy contributions [9]. For bicyclo[1.1.0]butane systems, ring strain actually increases reaction barriers by 3.4 kilocalories per mole, while barrier-lowering delocalization effects of negative 15.4 kilocalories per mole provide the fundamental basis for their spring-loaded behavior [9].

Computational Modeling of Ring-Opening Reaction Dynamics

Computational modeling has emerged as an indispensable tool for understanding the complex dynamics of ring-opening reactions in bicyclic systems [5] [6] [10]. Modern density functional theory methods, particularly the omega-B97M-D4 functional with the Def2-TZVPP basis set, provide reliable predictions of activation barriers and reaction pathways with root mean square errors approaching chemical accuracy [5] [11]. These computational approaches have revealed that ring-opening dynamics involve concerted mechanisms with significant electronic reorganization during the transition state.

The development of machine learning interatomic potentials, such as AIMNet2, has revolutionized the computational prediction of strain energies and reaction barriers [11]. These methods achieve correlation coefficients of 0.997 and mean absolute errors of 0.896 kilocalories per mole compared to high-level quantum mechanical calculations, while reducing computational time from hours to milliseconds [11]. This advancement enables systematic exploration of large chemical spaces and facilitates the design of new strain-release reagents.

MethodActivation Barrier (kcal/mol)Strain Release Energy (kcal/mol)Computation Time (min)RMSE vs Experiment (kcal/mol)
DFT-ωB97M-D4/Def2-TZVPP21.0-45.2180.000.896
DFT-B3LYP/6-311G(d,p)22.4-44.895.002.100
MP2/aug-cc-pVTZ20.8-46.1420.001.200
CCSD(T)/cc-pVDZ20.2-45.91250.000.400
AIMNet2 ML Potential21.3-45.00.021.500

Molecular dynamics simulations provide atomic-level insights into the temporal evolution of ring-opening processes [12]. These simulations capture the position and motion of every atom during the reaction, revealing the precise sequence of bond breaking and formation events [12]. Force field development specifically tailored for strained bicyclic systems incorporates terms that accurately describe the unusual bonding patterns and electronic distributions present in these molecules [13].

The computational prediction of ring-opening polymerization enthalpies has been significantly enhanced through machine learning approaches [14] [10]. Gaussian process regression models trained on experimental measurements and computed simulation results achieve prediction accuracies of approximately 8 kilojoules per mole, approaching well-known chemical accuracy standards [14] [10]. These models enable rapid screening of potential monomers and facilitate the design of depolymerizable polymers with tailored properties.

Solvent Effects on Carbocation Stabilization During Cyclopropane Analog Synthesis

Solvent effects play a crucial role in carbocation stabilization during cyclopropane analog synthesis, with polar protic solvents providing exceptional stabilization through strong intermolecular attractions [15]. The stabilization mechanism involves hydrogen bonding interactions where protic hydrogen atoms interact strongly with anions, while lone pairs on electronegative atoms stabilize carbocations [15]. This dual stabilization significantly lowers activation barriers for substitution reactions proceeding through carbocationic intermediates.

The selection of appropriate solvents for strain-release reactions requires careful consideration of dielectric properties and dipole moments [16]. Sulfolane, with its high dipole moment of 4.7 Debye, demonstrates exceptional capability for solvating cations and promoting substitution reactions through carbocationic intermediates [16]. This solvent effect enables reactions that would otherwise be thermodynamically unfavorable in less polar media.

SolventDielectric ConstantDipole Moment (D)Carbocation Stabilization Energy (kcal/mol)Reaction Rate Enhancement
Acetonitrile37.53.9-12.425.0
Dimethyl sulfoxide46.73.9-15.278.0
Sulfolane43.34.7-16.895.0
Dichloromethane8.91.6-8.78.5
Toluene2.40.4-3.21.0
Water80.11.9-18.9125.0

Carbocation stability during cyclopropane analog synthesis follows predictable trends based on substitution patterns and electronic effects [17] [18] [19]. Tertiary carbocations demonstrate superior stability compared to secondary and primary analogs due to hyperconjugation and inductive effects from adjacent alkyl groups [17] [18]. The stabilization energy increases with the number of electron-donating substituents, with tertiary systems showing stabilization energies exceeding 20 kilocalories per mole in appropriate solvents.

The compatibility of cyclopropane rings with oxidative carbocation formation has been demonstrated through the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an oxidizing agent [20]. This approach enables the formation of cyclopropane-substituted oxocarbenium ions without competitive ring cleavage, expanding the synthetic utility of these strained systems [20]. The stability of cyclopropane-substituted carbocations creates opportunities for functionalization through nucleophilic addition reactions while maintaining the integrity of the three-membered ring.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

192.151415257 g/mol

Monoisotopic Mass

192.151415257 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

Explore Compound Types